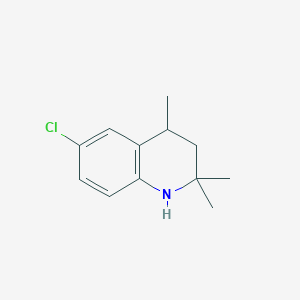

6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 6th position and three methyl groups at the 2nd and 4th positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes

Activité Biologique

6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and three methyl groups at specific positions on the quinoline ring, which influences its chemical reactivity and biological properties.

- Molecular Formula : C12H14ClN

- Molecular Weight : 207.70 g/mol

- Density : 1.07 g/cm³

- Boiling Point : 303ºC at 760 mmHg

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

The compound has demonstrated significant antioxidant activity. It reduces oxidative stress markers such as lipid peroxidation products and protein oxidation products in various biological systems. In a study involving rats with rotenone-induced Parkinsonism, treatment with related compounds led to decreased levels of 8-isoprostane and improved motor coordination scores .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. The compound appears to normalize chaperone activity and inhibit apoptosis in neuronal cells. This was evidenced by increased levels of tyrosine hydroxylase and reduced expression of pro-inflammatory cytokines in experimental models .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the activation of key inflammatory pathways such as NF-κB. This is crucial in conditions characterized by chronic inflammation and neurodegeneration .

The mechanism through which this compound exerts its biological effects involves:

- Enhancement of Antioxidant Enzymes : The compound increases the activity of endogenous antioxidant enzymes.

- Inhibition of Apoptosis : By modulating apoptotic pathways and reducing oxidative stress.

- Regulation of Inflammatory Cytokines : It lowers the expression of pro-inflammatory cytokines and mitigates inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Less substituted | Moderate antioxidant activity |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group addition | Enhanced neuroprotection |

| Phenothiazinium Derivatives | Similar applications in photosensitization | Antimicrobial properties |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Study on Parkinson's Disease

A recent study evaluated the effects of 6-Hydroxy derivatives in a Parkinson's disease model. The results showed that treatment significantly improved motor function and reduced oxidative stress markers compared to controls . This suggests that derivatives like this compound could serve as potential therapeutic agents for neurodegenerative diseases.

Propriétés

IUPAC Name |

6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTLDFGBJHDENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)Cl)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.